Ffagldd (tfa)
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Overview
Description
FFAGLDD (TFA) is a peptide selective for MMP9 cleavage, utilized for the cytosolic delivery of doxorubicin (DOX) to achieve controlled, gradual drug delivery and release both temporally and spatially . This compound is particularly significant in the field of targeted drug delivery, where precision and control over drug release are crucial.
Preparation Methods
Synthetic Routes and Reaction Conditions: FFAGLDD (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent degradation of the peptide .
Industrial Production Methods: In industrial settings, the production of FFAGLDD (TFA) involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable, dry product. Trifluoroacetic acid (TFA) is used during the purification process to cleave the peptide from the resin and to remove protecting groups .
Chemical Reactions Analysis
Types of Reactions: FFAGLDD (TFA) primarily undergoes cleavage reactions mediated by matrix metalloproteinase 9 (MMP9). This selective cleavage is crucial for its function in targeted drug delivery .
Common Reagents and Conditions: The cleavage of FFAGLDD (TFA) by MMP9 occurs under physiological conditions, typically at a pH of around 7.4 and at body temperature (37°C). The presence of MMP9 is essential for the selective cleavage of the peptide .
Major Products Formed: The major products formed from the cleavage of FFAGLDD (TFA) by MMP9 are shorter peptide fragments, which facilitate the release of the encapsulated drug, doxorubicin .
Scientific Research Applications
FFAGLDD (TFA) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying peptide cleavage and drug delivery mechanisms. In biology and medicine, FFAGLDD (TFA) is utilized for targeted drug delivery, allowing for controlled release of therapeutic agents such as doxorubicin. This targeted approach minimizes side effects and enhances the efficacy of the drug .
In the pharmaceutical industry, FFAGLDD (TFA) is employed in the development of advanced drug delivery systems. Its ability to selectively release drugs in response to specific enzymes makes it a valuable tool for creating more effective and safer treatments .
Mechanism of Action
The mechanism of action of FFAGLDD (TFA) involves its selective cleavage by MMP9. Upon cleavage, the peptide releases the encapsulated drug, doxorubicin, in a controlled manner. This process ensures that the drug is released only in the presence of MMP9, which is often overexpressed in certain types of cancer cells. This targeted delivery enhances the therapeutic efficacy of the drug while minimizing its side effects .
Comparison with Similar Compounds
FFAGLDD (TFA) is unique in its selective cleavage by MMP9 and its application in targeted drug delivery. Similar compounds include other MMP9-selective peptides such as GFFLGLDD, which also undergo selective cleavage by MMP9 and are used for drug delivery . FFAGLDD (TFA) stands out due to its specific sequence and its ability to achieve controlled, gradual drug release .
Conclusion
FFAGLDD (TFA) is a significant compound in the field of targeted drug delivery, offering precise control over drug release through its selective cleavage by MMP9. Its applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C39H50F3N7O14 |
---|---|
Molecular Weight |
897.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H49N7O12.C2HF3O2/c1-20(2)14-25(35(53)43-27(17-30(46)47)36(54)44-28(37(55)56)18-31(48)49)41-29(45)19-39-32(50)21(3)40-34(52)26(16-23-12-8-5-9-13-23)42-33(51)24(38)15-22-10-6-4-7-11-22;3-2(4,5)1(6)7/h4-13,20-21,24-28H,14-19,38H2,1-3H3,(H,39,50)(H,40,52)(H,41,45)(H,42,51)(H,43,53)(H,44,54)(H,46,47)(H,48,49)(H,55,56);(H,6,7)/t21-,24-,25-,26-,27-,28-;/m0./s1 |
InChI Key |
WJAUICWMSDKFMW-HAYWJZKBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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